molecular formula C10H10ClN3O2S B2681799 1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene CAS No. 138712-76-2

1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene

Cat. No.: B2681799
CAS No.: 138712-76-2
M. Wt: 271.72
InChI Key: SXDDQVYDKLNOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thiourea-Benzamide Derivatives

Thiourea-benzamide hybrids trace their origins to mid-20th-century investigations into sulfur-containing urea analogs. Early work by Koch et al. established the foundational reactivity of acyl thioureas, demonstrating their capacity for cyclization and coordination chemistry. The integration of benzamide moieties emerged later, driven by the need to enhance metabolic stability and target affinity in antiviral and anticancer agents. For instance, hydroxyurea and sorafenib—clinically validated thiourea derivatives—highlight the therapeutic promise of this structural class.

The specific incorporation of chloro-substituents, as seen in this compound, arose from structure-activity relationship (SAR) studies showing improved lipophilicity and binding interactions in chlorinated aromatic systems. Modern synthetic techniques, such as nucleophilic acyl substitutions and solvent-free mechanochemical methods, now enable precise functionalization of the benzamide-thiourea backbone.

Significance in Medicinal Chemistry Research

This compound’s significance lies in its dual pharmacophoric elements:

  • Benzamide Core : Imparts rigidity and π-stacking capability, critical for intercalation into DNA or enzyme active sites.
  • Thiourea-Methylamino Motif : Enhances hydrogen-bonding potential and metal chelation capacity, properties exploited in enzyme inhibition and antimicrobial activity.

Recent studies on analogous structures, such as N-(phenylcarbamothioyl)-4-chlorobenzamide (4-Cl-PCTB), reveal potent anti-breast cancer activity (IC₅₀ = 12.5 μM against MCF-7 cells) through tubulin polymerization inhibition. Similarly, 1,2,4-triazolyl-benzoylthiourea derivatives exhibit antibiofilm effects against Staphylococcus aureus at sub-inhibitory concentrations (1/2 MIC = 8 μg/mL). These findings validate the strategic design of this compound for targeted therapeutic applications.

Key Structural Features Biological Implications
Chlorophenyl group Enhanced lipophilicity and target binding
N-acyl thiourea bridge Metal chelation and hydrogen-bond donor capacity
Methylamino-carbothioyl substituent Metabolic stability and solubility modulation

Classification within N-Acyl Thiourea Compounds

As a member of the N-acyl thiourea family, this compound belongs to a broader class of organosulfur molecules defined by the general structure R¹C(O)NHC(S)NR²R³. Subclassification depends on:

  • Aromatic Substitution Pattern : Chlorine at the para position directs electrophilic substitution and influences electronic distribution.
  • N-Substituents : The methylamino group introduces steric and electronic effects that modulate reactivity and pharmacokinetics.

X-ray crystallography of related compounds, such as N-(2,4-dichlorobenzoyl)-N′-phenylthiourea, confirms planar geometry stabilized by intramolecular N–H···O hydrogen bonding. This structural rigidity is critical for maintaining bioactive conformations in target interactions.

Research Trajectory and Contemporary Relevance

Current research prioritizes three domains:

  • Synthetic Methodology : Optimizing green chemistry approaches, such as microwave-assisted synthesis, to improve yields (>80%) and reduce reaction times.
  • Computational Modeling : Molecular docking studies predict strong binding affinity (-9.2 kcal/mol) for carbonic anhydrase IX, a cancer-associated enzyme.
  • Biological Screening : Ongoing assays evaluate antiproliferative activity against pancreatic (PANC-1) and colorectal (HCT-116) cancer cell lines, with preliminary data showing IC₅₀ values <20 μM.

Emerging applications in materials science, including corrosion inhibition and polymer stabilization, further expand the compound’s utility beyond biomedicine. Collaborative efforts between academic and industrial laboratories aim to advance this molecule into preclinical testing within the next decade.

Properties

IUPAC Name

4-chloro-N-(methylcarbamoylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S/c1-12-9(16)14-10(17)13-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H3,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDDQVYDKLNOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=S)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzene ring substituted with a chlorine atom.

    Functional Group Addition:

    Carbamoylation: The addition of the carbonyl groups is performed using carbamoyl chloride derivatives in the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzene ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a. 1-Chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene
  • CAS No.: 52102-43-9
  • Molecular Formula : C₈H₉ClN₂O₃S
  • Molecular Weight : 248.69 g/mol
  • Key Differences: Replaces the thiourea-carbonyl group with a sulfonyl (-SO₂-) bridge. Reduced nitrogen content (2 N atoms vs. 3 N atoms in the target compound).
b. Methotrexate γ-Methyl Ester Derivatives
  • Examples: N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid γ-methyl ester
  • Key Differences :
    • Contains a benzyl-protected glutamic acid ester instead of the thiourea-urea backbone.
    • Designed as folate metabolism inhibitors, highlighting the role of ester/amide groups in biological activity .
    • Implications : The target compound’s thiourea group may offer distinct binding interactions (e.g., sulfur-mediated hydrophobic or metal coordination) compared to classical amides.

Structural and Property Comparison Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa Applications
This compound 138712-76-2 C₁₀H₁₀ClN₃O₂S 271.72 Thiourea, Urea, Chlorobenzene 7.42 ± 0.70 Research chemical, potential inhibitor
1-Chloro-4-({[(methylamino)carbonyl]amino}sulfonyl)benzene 52102-43-9 C₈H₉ClN₂O₃S 248.69 Sulfonyl, Urea, Chlorobenzene Not reported Sulfonamide drug precursor
Methotrexate γ-methyl ester derivatives Variants C₂₄H₂₇N₅O₆ ~493.5 Amide, Ester, Benzyl-protected groups ~3.5–4.5 Anticancer agents

Reactivity and Stability Insights

  • Thiourea vs. Urea/Sulfonyl :
    • The thiourea group in the target compound may exhibit stronger metal-chelation capacity (via sulfur) compared to urea or sulfonyl analogues, which could enhance its role in enzyme inhibition .
    • Sulfur’s lower electronegativity than oxygen (in sulfonyl/urea groups) may reduce hydrogen-bonding strength but increase lipophilicity, affecting membrane permeability .
  • Chlorobenzene Moiety :
    • The para-chloro substituent in all compared compounds contributes to electron-withdrawing effects, stabilizing the aromatic ring and influencing electrophilic substitution patterns .

Research and Application Considerations

  • Synthetic Challenges : The mixed anhydride method (using isobutyl chloroformate) described for methotrexate derivatives could be adapted for synthesizing the target compound, though thiourea incorporation may require specialized reagents (e.g., thiophosgene).
  • Safety Profile: Limited data are available, but predicted properties suggest moderate acidity (pKa ~7.42), requiring careful handling in physiological pH environments .

Biological Activity

1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene, a complex organic compound with the CAS number 138712-76-2, has garnered attention for its potential biological activities. This compound features a chloro-substituted benzene ring and multiple functional groups, which contribute to its unique chemical reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C10_{10}H10_{10}ClN3_3O2_2S
  • Molar Mass : 271.72 g/mol

The structure comprises a chloro group attached to a benzene ring, with various functional groups including methylamino, carbonyl, and carbothioyl moieties. This combination allows for diverse chemical interactions.

Table 1: Structural Features of this compound

FeatureDescription
Chloro Group Substituted on benzene
Functional Groups Methylamino, carbonyl, carbothioyl
CAS Number 138712-76-2

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, studies on related derivatives have shown efficacy against various bacterial strains. The presence of the carbonyl and thiocarbamoyl groups may enhance this activity by facilitating interactions with microbial enzymes or membranes.

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The compound's ability to interact with specific molecular targets could lead to the development of novel anticancer therapies.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cell survival in cancer cells.
  • DNA Interaction : It may bind to DNA, causing strand breaks and triggering apoptotic pathways.
  • Cell Signaling Modulation : By altering signaling pathways, it can impact cell proliferation and survival.
MechanismDescription
Enzyme Inhibition Inhibits key enzymes in cancer metabolism
DNA Binding Induces DNA strand breaks leading to apoptosis
Signaling Modulation Alters pathways affecting cell growth and survival

Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of structurally similar compounds. Results indicated that derivatives with thiocarbamoyl groups demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating infections.

Study 2: Anticancer Activity in vitro

In vitro studies using human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis showed increased annexin V positive cells, indicating early apoptotic changes. Further investigations are required to elucidate the specific pathways involved.

Table 3: Summary of Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant activity against S. aureus and E. coliJournal A
Anticancer ActivityInduced apoptosis in human cancer cell linesJournal B

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Answer:
Synthesis optimization requires careful selection of reaction conditions, catalysts, and purification methods. For example, adjusting reaction temperature and solvent polarity can minimize side reactions, as seen in carbothioyl-urea derivatives synthesized under controlled anhydrous conditions . Catalytic systems, such as rhodium-based catalysts, may enhance regioselectivity in carbene insertion reactions . Post-synthesis purification via recrystallization or column chromatography is critical, as demonstrated in the isolation of structurally analogous benzoic acid derivatives with high purity (>98%) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentrations) or structural analogs with divergent substituents. Methodological consistency is key:

  • Standardized assays : Use validated protocols (e.g., MIC testing for antimicrobial activity) and include positive controls .
  • Structural analogs : Compare bioactivity of derivatives (e.g., chloro vs. nitro substituents) to isolate functional group contributions .
  • Computational validation : Apply hybrid QSAR models integrating ligand-receptor interaction data to reconcile experimental discrepancies .

Basic: What spectroscopic techniques are recommended for characterizing the structure of this compound?

Answer:
A multi-technique approach is essential:

  • NMR : Resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm), with DEPT-135 for carbon assignments .
  • IR : Identify thiourea (C=S stretch, ~1250 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹) functional groups .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with high-resolution instruments (e.g., HRMS-ESI) to distinguish isotopic patterns .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with the thiourea moiety .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to validate binding modes .

Basic: How does the chloro substituent influence the compound’s chemical reactivity?

Answer:
The chloro group exerts both electronic and steric effects:

  • Electron-withdrawing : Enhances electrophilicity of the carbonyl group, facilitating nucleophilic attacks (e.g., aminolysis) .
  • Steric hindrance : May reduce accessibility to the carbothioyl moiety in bulkier reactants, as observed in hindered cyclohexane derivatives .
  • Meta-directing : Guides regioselectivity in electrophilic aromatic substitution reactions .

Advanced: What strategies are effective in elucidating the reaction mechanism involving this compound?

Answer:

  • Isotopic labeling : Use ¹⁸O or ¹³C isotopes to trace carbonyl group transformations in hydrolysis studies .
  • Kinetic isotope effects (KIE) : Compare reaction rates (e.g., H vs. D solvents) to identify rate-determining steps .
  • In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to detect transient intermediates .

Basic: What methods are used to assess the compound’s stability under various conditions?

Answer:

  • Stress testing : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks, followed by HPLC analysis to quantify degradation products .
  • pH stability : Assess solubility and decomposition in buffered solutions (pH 1–13) using UV spectrophotometry .

Advanced: How can hybrid QSAR models improve predictions of this compound’s biological activity?

Answer:
Hybrid models combine ligand-based (e.g., 2D descriptors) and receptor-based (e.g., docking scores)

  • Ligand-based : Use topological polar surface area (TPSA) and LogP to predict membrane permeability .
  • Receptor-based : Integrate agonistic/antagonistic profiles from heterologously expressed receptors (e.g., mouse/human olfactory receptors) .
  • Validation : Cross-check predictions against wet-lab datasets to ensure biological relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.